molecular formula C25H21FN4O3 B2657422 4-(benzyloxy)-N-(3-acetamidophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1172779-68-8

4-(benzyloxy)-N-(3-acetamidophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2657422
CAS No.: 1172779-68-8
M. Wt: 444.466
InChI Key: ZWDZGGUQXFYWJU-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(3-acetamidophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a highly potent, selective, and ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. The signaling pathway mediated by CSF1R is critically involved in the survival, proliferation, and differentiation of macrophages and their progenitors, particularly tumor-associated macrophages (TAMs) which are often associated with poor prognosis in various cancers. By selectively targeting and inhibiting CSF1R, this compound serves as a powerful pharmacological tool to investigate the role of TAMs in the tumor microenvironment, including their contributions to tumor progression, angiogenesis, and immunosuppression. Research utilizing this inhibitor is pivotal for exploring novel cancer immunotherapies aimed at reprogramming the tumor microenvironment to enhance anti-tumor immunity. Furthermore, its application extends to studying inflammatory and autoimmune diseases where CSF1R-dependent macrophages play a key pathological role, providing critical insights for therapeutic development in these areas. The compound's high selectivity profile minimizes off-target effects, making it an ideal candidate for mechanistic studies focused on the CSF1R signaling axis.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-17(31)27-20-8-5-9-21(14-20)28-25(32)24-23(33-16-18-6-3-2-4-7-18)15-30(29-24)22-12-10-19(26)11-13-22/h2-15H,16H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDZGGUQXFYWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzyloxy)-N-(3-acetamidophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide , often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and its biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Synthesis

The molecular formula of the compound is C22H22FN3O3C_{22}H_{22}FN_{3}O_{3} with a molecular weight of approximately 397.43 g/mol. The structure features a pyrazole ring substituted with a benzyloxy group, an acetamido group, and a fluorophenyl moiety.

Synthesis Methods

Various synthetic routes have been explored for the preparation of pyrazole derivatives. A notable method involves the condensation of appropriate hydrazines with carbonyl compounds, followed by acylation to yield the desired carboxamide structure. Recent advancements in green chemistry have introduced ultrasound-assisted synthesis techniques that enhance yields and reduce reaction times .

Antitumor Activity

Pyrazole derivatives have shown significant potential as antitumor agents. The compound under discussion has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating promising results against:

  • BRAF(V600E) : Inhibition of this mutant kinase is crucial for treating certain melanoma cases.
  • EGFR : Targeting this receptor can be beneficial in various cancers, particularly lung cancer.
  • Aurora-A Kinase : Inhibition leads to disrupted mitotic processes in cancer cells.

In vitro studies indicated that certain derivatives exhibit IC50 values in the low micromolar range against these targets .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Results showed that it could reduce these markers significantly at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of this pyrazole derivative has also been explored. Studies indicate that it exhibits activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. For instance, compounds derived from similar structures have shown effectiveness against Mycobacterium tuberculosis with IC50 values below 1 µg/mL .

Case Study 1: Antitumor Evaluation

A recent study evaluated the antitumor activity of several pyrazole derivatives, including our compound of interest, against human tumor cell lines. The results revealed that the compound exhibited selective cytotoxicity towards breast and prostate cancer cells while sparing normal fibroblasts .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of action. The compound was shown to inhibit NF-kB activation in macrophage cells, leading to decreased expression of inflammatory mediators .

Data Summary Table

Biological ActivityTargetIC50 Value (µM)Reference
AntitumorBRAF0.5
Anti-inflammatoryTNF-α1.0
AntimicrobialMTB<1

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(benzyloxy)-N-(3-acetamidophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is C25_{25}H21_{21}FN4_{4}O3_{3}, with a molecular weight of 444.5 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as inhibitors of various kinases involved in cancer progression. For example, pyrazole-based kinase inhibitors have shown efficacy against multiple cancer types, including lymphoma and breast cancer. The compound's structure allows it to interact with specific targets within cancer cells, potentially leading to reduced tumor growth and improved patient outcomes .

Neurological Disorders

Another area of application is in the treatment of neurological disorders. Research indicates that compounds similar to this compound can modulate sphingolipid metabolism, which is crucial in conditions like Gaucher’s and Krabbe’s diseases. These disorders are characterized by lipid accumulation due to enzyme deficiencies, and targeting these pathways could provide therapeutic benefits .

Case Study 1: Inhibition of Sphingolipid Metabolism

A study involving benzoxazolone carboxamides demonstrated that compounds structurally related to this compound could significantly reduce toxic lipid levels in animal models of lysosomal storage diseases. Daily intraperitoneal administration led to substantial decreases in glucosylsphingosine and galactosylsphingosine levels, indicating potential for therapeutic application in similar metabolic disorders .

Case Study 2: Antiparasitic Activity

Research into pyrazole derivatives has also revealed their potential as antiparasitic agents. Compounds with similar structures have been shown to inhibit Plasmodium falciparum calcium-dependent protein kinase 1, which is essential for the parasite's lifecycle. The compound exhibited an IC50_{50} value indicating effective inhibition at low concentrations, suggesting that it could be developed into a treatment for malaria .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Implications

Table 1: Key Structural Differences and Properties
Compound Name Substituents Key Features Biological Relevance Reference
Target Compound 4-(Benzyloxy), 1-(4-fluorophenyl), N-(3-acetamidophenyl) Enhanced lipophilicity (benzyloxy), hydrogen bonding (acetamido) Potential dual functionality (enzyme inhibition)
4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide 2-Methoxyphenyl instead of 3-acetamidophenyl Reduced hydrogen bonding capacity Likely lower target affinity compared to acetamido variant
N-(4-Fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide Furan-2-ylmethyl and imidazolidinone core Increased rigidity and π-π interactions Anti-biofilm activity reported
5-(4-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide Thiadiazole substituent Electrophilic sulfur atoms Enhanced anti-inflammatory activity (IC50: 12 µM)
Key Observations:
  • Benzyloxy Group : Present in the target compound and derivative, this group improves membrane permeability but may increase metabolic instability .
  • Acetamidophenyl vs.
  • Fluorophenyl Ubiquity : The 4-fluorophenyl group is a common feature across analogues, contributing to aromatic stacking and metabolic stability .
Anti-Inflammatory and Enzyme Inhibition:
  • Compounds with thiadiazole substituents (e.g., ) exhibit potent anti-inflammatory activity (IC50: 12 µM) due to electron-withdrawing effects enhancing target binding .
  • Bifunctional conjugates (e.g., ) combining pyrazole carboxamides with hydroxamic acids show dual COX/HDAC inhibition, suggesting the target compound’s acetamido group could be optimized for similar multifunctionality .
Antimicrobial Potential:
  • Derivatives with imidazolidinone cores () demonstrate biofilm inhibition, highlighting the role of heterocyclic appendages in disrupting bacterial adhesion .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight LogP* Solubility (mg/mL)
Target Compound ~449.45 (estimated) 3.8 <0.1 (predicted)
4h () 630.10 4.2 0.05 (experimental)
Compound 8 () 472.54 2.9 0.3 (experimental)
Thiadiazole derivative () 354.35 3.5 0.2 (experimental)

*LogP values estimated using fragment-based methods.

  • Lipophilicity : The target compound’s benzyloxy group increases LogP (~3.8) compared to sulfonamide derivatives (LogP ~2.9), which may limit aqueous solubility .
  • Molecular Weight : Higher molecular weights (e.g., ’s 630.10) correlate with reduced bioavailability, suggesting the target compound’s moderate size (449.45) offers a balance .

Q & A

Q. What are the established synthetic routes for 4-(benzyloxy)-N-(3-acetamidophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step protocols starting with functionalized pyrazole cores. Key steps include:

  • Condensation reactions : Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones .
  • Substitution reactions : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling .
  • Carboxamide coupling : Reaction of the pyrazole-3-carboxylic acid intermediate with 3-acetamidoaniline using coupling agents like EDC/HOBt .
  • Benzyloxy group installation : Alkylation of hydroxylated intermediates with benzyl halides under basic conditions .

Example Protocol :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHydrazine hydrate, ethanol, reflux6595%
Fluorophenyl couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C7298%
Carboxamide formationEDC, HOBt, DCM, RT5897%

Q. How is the compound structurally characterized?

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding with acetamido groups) . Typical R factors: <0.05 for high-resolution structures.
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-fluorophenyl singlet at δ 7.2–7.4 ppm; benzyloxy protons at δ 5.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 473.18) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., cannabinoid receptor CB1, using [³H]SR141716) to determine IC₅₀ values .
  • Enzyme inhibition studies : Fluorescence-based assays for kinases or hydrolases, measuring % inhibition at 10 µM .
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ of 12 µM in HeLa cells) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate >99% pure product .
  • Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher coupling efficiency (yield increases from 72% to 85%) .
  • Solvent screening : Replace DMF with DMAc to reduce side reactions in fluorophenyl coupling .

Q. What strategies improve solubility for pharmacological studies?

  • Prodrug design : Introduce phosphate or PEGylated groups at the benzyloxy position .
  • Co-crystallization : Use cyclodextrins or sulfonic acid co-formers to enhance aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .
  • Salt formation : Convert the free base to hydrochloride or mesylate salts .

Q. How to resolve contradictions in receptor binding data across studies?

  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and membrane preparation methods .
  • Structural analogs : Compare binding affinities of derivatives (e.g., 4-methylphenyl vs. 4-fluorophenyl) to identify pharmacophore requirements .
  • Computational modeling : Perform molecular docking to assess steric clashes or electrostatic mismatches in receptor binding pockets .

Q. What crystallographic insights explain its stability under physiological conditions?

  • Hydrogen-bond networks : The acetamido group forms intermolecular H-bonds with pyrazole carbonyls, stabilizing the crystal lattice .
  • π-π stacking : The 4-fluorophenyl and benzyloxy groups engage in edge-to-face interactions, reducing oxidative degradation .

Data Contradiction Analysis

Example Issue : Discrepancies in reported IC₅₀ values for CB1 receptor binding (15 nM vs. 45 nM).

  • Potential Causes :
    • Differences in membrane protein concentration (0.5 mg/mL vs. 1.0 mg/mL) altering ligand-receptor stoichiometry .
    • Use of tritiated vs. fluorescent probes affecting signal-to-noise ratios.
  • Resolution : Validate assays with a reference antagonist (e.g., rimonabant) and report data as mean ± SEM across ≥3 independent experiments .

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